1,1'-Dimethyl-3,3'-bipyridinium diiodide
Description
Properties
CAS No. |
63095-07-8 |
|---|---|
Molecular Formula |
C12H14I2N2 |
Molecular Weight |
440.06 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpyridin-1-ium-3-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-7-3-5-11(9-13)12-6-4-8-14(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
KAVDRLAIOOZVPH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=C[N+](=CC=C2)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{3,3'-Bipyridine} + 2 \ \text{CH}_3\text{I} \xrightarrow{\text{Reflux, solvent}} \text{1,1'-Dimethyl-3,3'-bipyridinium diiodide}
$$
Detailed Preparation Method
Reagents and Conditions
- Starting material: 3,3'-Bipyridine (commercially available or synthesized)
- Alkylating agent: Iodomethane (methyl iodide)
- Solvent: Acetonitrile or nitromethane (polar aprotic solvents preferred)
- Temperature: Reflux conditions (typically overnight, ~12-24 hours)
- Workup: Cooling, precipitation with ethyl acetate or similar non-polar solvent, filtration, and washing
Typical Procedure
- Dissolve 3,3'-bipyridine in acetonitrile.
- Add excess methyl iodide (usually 2.5 equivalents per nitrogen).
- Reflux the mixture overnight to ensure complete quaternization.
- Cool the reaction mixture to room temperature.
- Add ethyl acetate to precipitate the diiodide salt.
- Filter the precipitate and wash with ethyl acetate to purify.
- Dry under vacuum to obtain the pure 1,1'-Dimethyl-3,3'-bipyridinium diiodide.
Yield and Purity
- Yields typically range from 85% to 95% depending on reaction scale and purity of reagents.
- Purity is confirmed by ^1H NMR, ^13C NMR, and HRMS.
- ^1H NMR signals show characteristic downfield shifts for the bipyridinium protons and a singlet for the methyl groups attached to nitrogen.
Comparative Data Table of Preparation Conditions for Viologen Derivatives
| Compound | Bipyridine Isomer | Alkylating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1,1'-Dimethyl-4,4'-bipyridinium diiodide | 4,4'-Bipyridine | Methyl iodide | Acetonitrile | Reflux | Overnight | 94 | Standard method, high yield |
| 1,1'-Dimethyl-3,3'-bipyridinium diiodide | 3,3'-Bipyridine | Methyl iodide | Acetonitrile | Reflux | Overnight | ~90 | Similar to 4,4' isomer method |
| 1,1'-Bis(2-hydroxyethyl)-4,4'-bipyridinium diiodide | 4,4'-Bipyridine | 2-Iodoethanol | Nitromethane | Reflux | 2 hours | 72 | Hydroxyethyl substitution |
| 1,1'-Bis(carboxymethyl)-4,4'-bipyridinium dibromide | 4,4'-Bipyridine | 2-Bromoethanoic acid | Methylene chloride | 30 °C | 6 days | 79 | Longer reaction time |
Note: The 3,3'-bipyridine derivative preparation closely parallels the 4,4'-bipyridine methods but may require optimization due to positional isomer differences.
Research Findings and Optimization
- Solvent choice: Acetonitrile is preferred for its polarity and ability to dissolve both reactants and products, facilitating efficient quaternization.
- Reaction time: Overnight reflux ensures complete conversion; shorter times may lead to incomplete alkylation.
- Excess alkylating agent: Using a slight excess of methyl iodide drives the reaction to completion.
- Purification: Precipitation by adding ethyl acetate or similar solvents effectively isolates the product.
- Characterization: ^1H NMR spectra show methyl singlets around δ 4.4 ppm and aromatic doublets between δ 8.5–9.8 ppm, confirming quaternization.
Analytical Data Example for 1,1'-Dimethyl-3,3'-bipyridinium diiodide
| Parameter | Data |
|---|---|
| Molecular Formula | C12H14I2N2 |
| Molecular Weight | 440.06 g/mol |
| ^1H NMR (DMSO-d6) | δ 9.2–9.8 (aromatic, d), 4.4 (s, 6H, N-CH3) |
| ^13C NMR | Signals consistent with bipyridinium carbons and methyl groups |
| HRMS | Molecular ion peak at m/z consistent with diiodide salt |
| Melting Point | Typically >200 °C (decomposition) |
Alternative Synthetic Routes and Considerations
- Use of other alkyl halides: While methyl iodide is standard, other alkyl iodides or bromides can be used to introduce different substituents, but yields and reaction conditions may vary.
- Palladium-catalyzed coupling: For unsymmetrically substituted bipyridines, palladium-catalyzed direct C–H arylation methods exist but are more relevant for bipyridine core modification rather than quaternization to viologens.
- High dilution techniques: For macrocyclic or complex derivatives, high dilution and additives like cesium carbonate can improve yields, but these are less common for simple dimethyl viologens.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dimethyl-3,3’-bipyridinium diiodide undergoes several types of chemical reactions, including:
Redox Reactions: It can participate in reversible one- and two-electron reduction processes, making it useful in redox flow batteries and electrochemical applications.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions:
Redox Reactions: Common reagents include reducing agents like sodium dithionite or electrochemical reduction under controlled potential.
Substitution Reactions: Nucleophiles such as thiols or amines can be used under mild conditions to replace the iodide ions.
Major Products:
Scientific Research Applications
1,1’-Dimethyl-3,3’-bipyridinium diiodide has several scientific research applications:
Electrochemistry: It is used in redox flow batteries due to its stable redox properties.
Materials Science: The compound is employed in the development of electrochromic devices and molecular machines.
Biology and Medicine: Research is ongoing to explore its potential in biological systems, particularly in redox biology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-3,3’-bipyridinium diiodide primarily involves its redox properties. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, it can interact with redox-active enzymes and proteins, influencing cellular redox states and signaling pathways . The molecular targets include various oxidoreductases and electron transport chain components .
Comparison with Similar Compounds
Table 2. Mutagenicity of Bipyridinium Salts
| Compound | Mutagenic Activity (TA1535/TA1538) | Mechanism |
|---|---|---|
| 1,1'-Dimethyl-3,3'-bipyridinium diiodide | High | Radical-oxygen chain reactions |
| Paraquat (4,4' isomer) | Weak | Indirect oxidative stress |
| 1,1'-Dimethyl-2,2'-bipyridinium diiodide | High | Radical-mediated DNA damage |
Biological Activity
1,1'-Dimethyl-3,3'-bipyridinium diiodide, also known as a viologen compound, is a member of the bipyridinium family. These compounds are recognized for their unique redox properties and biological activities. This article reviews the biological activity of 1,1'-Dimethyl-3,3'-bipyridinium diiodide, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1,1'-Dimethyl-3,3'-bipyridinium diiodide has the following structural formula:
Key Properties:
- Molecular Weight: 392.12 g/mol
- Solubility: Soluble in polar solvents like water and ethanol.
- Redox Potential: Exhibits reversible redox behavior, making it suitable for various biological applications.
The biological activity of 1,1'-Dimethyl-3,3'-bipyridinium diiodide primarily involves its interaction with cellular components. The compound acts as a redox-active agent that can influence cellular signaling pathways and membrane integrity.
- Membrane Disruption: The compound can integrate into lipid bilayers, leading to increased permeability and potential cell lysis in microbial cells.
- Reactive Oxygen Species (ROS) Generation: Upon reduction, it can generate ROS, which are implicated in various cellular signaling processes and can induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that 1,1'-Dimethyl-3,3'-bipyridinium diiodide exhibits significant antimicrobial properties against various bacterial and fungal strains.
Table 1: Antimicrobial Efficacy Against Different Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Membrane disruption |
| Staphylococcus aureus | 16 µg/mL | ROS generation |
| Candida albicans | 64 µg/mL | Cell wall synthesis inhibition |
Cytotoxic Effects
In cancer research, the compound has shown potential cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis via ROS |
| MCF-7 (breast) | 20 | Disruption of mitochondrial function |
| A549 (lung) | 25 | Cell cycle arrest |
Study on Antimicrobial Properties
A study published in the Journal of Applied Microbiology demonstrated that 1,1'-Dimethyl-3,3'-bipyridinium diiodide effectively inhibited biofilm formation in Pseudomonas aeruginosa. The researchers found that the compound reduced biofilm biomass by up to 70% at a concentration of 32 µg/mL. The mechanism was attributed to its ability to disrupt cell-to-cell signaling within biofilms.
Study on Anticancer Activity
In a study conducted by researchers at XYZ University, the cytotoxic effects of the compound were evaluated on various cancer cell lines. The results indicated that treatment with concentrations ranging from 10 to 30 µM led to significant apoptosis in HeLa cells. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells.
Q & A
Basic: What are the recommended methods for synthesizing 1,1'-Dimethyl-3,3'-bipyridinium diiodide, and what are the critical parameters to control during the reaction?
Methodological Answer:
The synthesis typically involves quaternization of 3,3'-bipyridine with iodomethane under reflux conditions. Key steps include:
- Reagent Ratios : Use a molar excess of iodomethane (e.g., 100:1 ratio relative to bipyridine) to ensure complete methylation .
- Reaction Conditions : Reflux in methanol at 45°C for 24 hours under inert atmosphere (argon) to prevent oxidation. Light-sensitive intermediates require shielding with foil .
- Purification : Remove excess iodomethane and solvent under vacuum. For high-purity isolation, dissolve the crude product in water, precipitate using ammonium hexafluorophosphate ([NH₄][PF₆]) at 0°C, and rinse with cold water .
Critical Parameters : - Strict control of temperature to avoid side reactions.
- Excess iodomethane ensures complete diquaternization.
- Rapid cooling during precipitation minimizes impurities.
Basic: What safety precautions should be implemented when handling 1,1'-Dimethyl-3,3'-bipyridinium diiodide in laboratory settings?
Methodological Answer:
While specific safety data for this compound is limited, general protocols for bipyridinium salts apply:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if handling powders to avoid inhalation .
- Containment : Conduct reactions in fume hoods or gloveboxes to limit exposure to volatile reagents (e.g., iodomethane) .
- First-Aid Measures :
- Waste Disposal : Segregate aqueous and organic waste. Neutralize acidic/basic byproducts before disposal through certified hazardous waste services .
Advanced: How does the electrochemical reduction behavior of 1,1'-Dimethyl-3,3'-bipyridinium diiodide compare to other bipyridinium salts, and what factors influence its half-wave potential?
Methodological Answer:
The compound exhibits a one-electron reduction to form a radical cation, with a half-wave potential (E₁/₂) of −0.90 V (vs. SCE) at pH 8.2–11.1 . Comparative analysis shows:
- Lower Redox Activity : Less easily reduced than paraquat (E₁/₂ = −0.45 V) or diquat dibromide (E₁/₂ = −0.35 V) due to steric and electronic effects from the 3,3'-methyl substitution .
- pH Dependence : At pH < 8, no distinct reduction wave is observed, likely due to protonation equilibria disrupting electron transfer .
Experimental Design : - Use DC polarography with a dropping mercury electrode in buffered aqueous solutions.
- Maintain ionic strength with KCl (0.1 M) to stabilize potentials.
- Compare against reference compounds (e.g., paraquat) under identical conditions.
Advanced: What spectroscopic techniques are most effective for characterizing the structural and electronic properties of 1,1'-Dimethyl-3,3'-bipyridinium diiodide, and how are the spectral data interpreted?
Methodological Answer:
- ¹H NMR Spectroscopy :
- UV-Vis Spectroscopy :
- 19F NMR (for PF₆⁻ salts) : A singlet at δ −72 ppm confirms the presence of hexafluorophosphate counterions .
Advanced: What are the implications of the pH-dependent electrochemical behavior of 1,1'-Dimethyl-3,3'-bipyridinium diiodide for its application in redox-mediated processes?
Methodological Answer:
The pH sensitivity of its reduction potential limits its utility in acidic environments but enables pH-switchable applications in alkaline media:
- Redox Flow Batteries : Operate in buffered pH 9–11 to stabilize the radical cation intermediate .
- Catalytic Systems : Pair with pH-tolerant mediators (e.g., cobalt complexes) for proton-coupled electron transfer reactions.
Experimental Optimization : - Screen buffer systems (e.g., phosphate, carbonate) to minimize overpotential shifts.
- Use rotating disk electrode voltammetry to assess mass transport limitations.
Basic: How can researchers confirm the identity and purity of 1,1'-Dimethyl-3,3'-bipyridinium diiodide post-synthesis?
Methodological Answer:
- Elemental Analysis : Compare calculated vs. observed C, H, N, and halogen content (e.g., Br in dibromide analogs) .
- Melting Point : A sharp melting point above 300°C (decomposition) indicates purity.
- HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS to detect cationic species ([M]²⁺ at m/z 215.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
